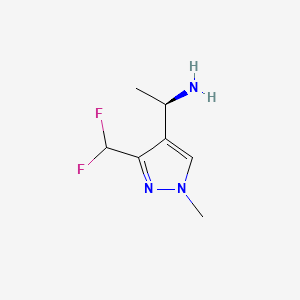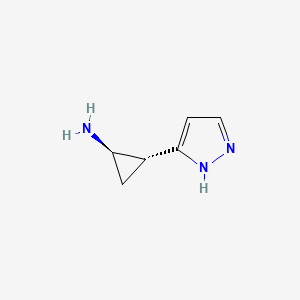
(1R,2R)-2-(1H-Pyrazol-3-yl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropan-1-amine: is a synthetic organic compound that features a cyclopropane ring substituted with a pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the pyrazole group. Common synthetic routes may include:
Cyclopropanation: Using reagents such as diazo compounds in the presence of metal catalysts to form the cyclopropane ring.
Pyrazole Introduction: Reacting the cyclopropane intermediate with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical lead compound.
Medicine: Exploring its therapeutic potential in treating diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropan-1-amine exerts its effects would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Examples include cyclopropylamine , pyrazole , and cyclopropylpyrazole derivatives.
rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropan-1-amine: can be compared with other cyclopropane derivatives and pyrazole-containing compounds.
Uniqueness
The uniqueness of rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropan-1-amine lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to its individual components.
Propiedades
Fórmula molecular |
C6H9N3 |
|---|---|
Peso molecular |
123.16 g/mol |
Nombre IUPAC |
(1R,2R)-2-(1H-pyrazol-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H9N3/c7-5-3-4(5)6-1-2-8-9-6/h1-2,4-5H,3,7H2,(H,8,9)/t4-,5-/m1/s1 |
Clave InChI |
PPRXFRUELVIHQZ-RFZPGFLSSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1N)C2=CC=NN2 |
SMILES canónico |
C1C(C1N)C2=CC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B13562885.png)
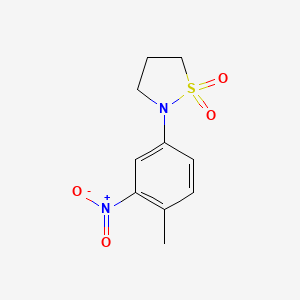
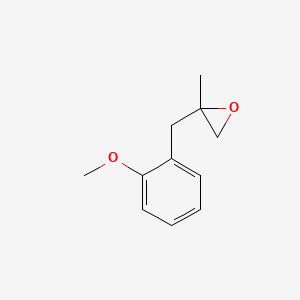
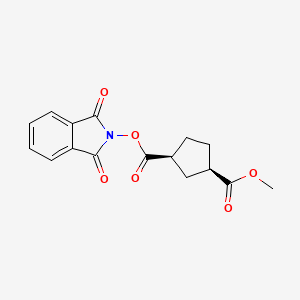
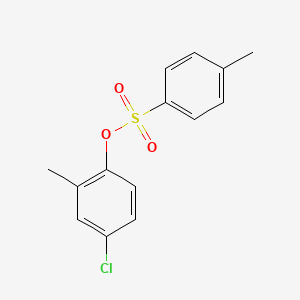
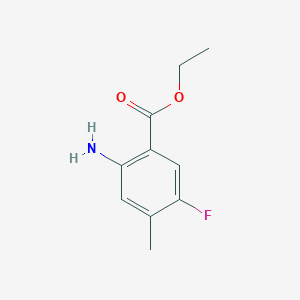
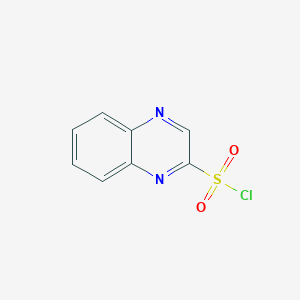
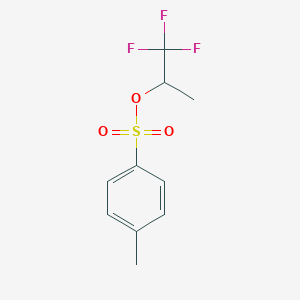
![Acetamide, N-[(1S)-1-methyl-3-[4-[[6-(1-methylethoxy)-3-pyridinyl]oxy]phenyl]propyl]-](/img/structure/B13562924.png)
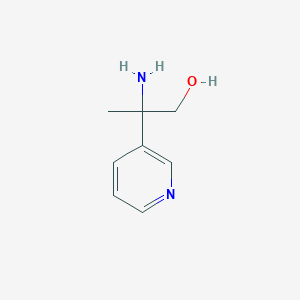

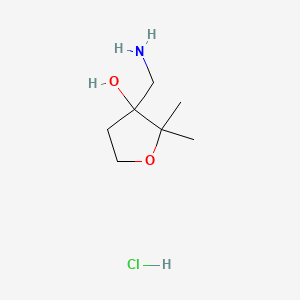
![tert-butylN-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamatehydrochloride](/img/structure/B13562960.png)
